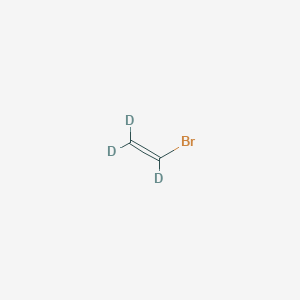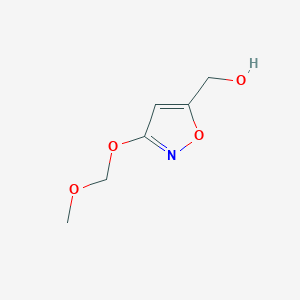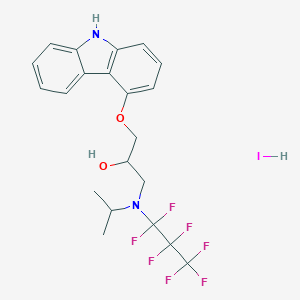![molecular formula C31H45N5O10 B114694 [2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate CAS No. 149970-61-6](/img/structure/B114694.png)
[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a uridine base linked to a decanoylamino group and a phenylpropyloxycarbonyl group.
Preparation Methods
The synthesis of 5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine involves multiple steps. The process typically starts with the preparation of the uridine derivative, followed by the introduction of the decanoylamino group and the phenylpropyloxycarbonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving nucleoside analogs and their interactions with biological systems.
Industry: It can be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine can be compared with other similar compounds, such as:
5’-O-(((2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine: This compound has a similar structure but includes a sulfonyl group.
5’-O-(((2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)carbonyl)uridine: This compound has a similar structure but includes a carbonyl group. The uniqueness of 5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
149970-61-6 |
|---|---|
Molecular Formula |
C31H45N5O10 |
Molecular Weight |
647.7 g/mol |
IUPAC Name |
[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C31H45N5O10/c1-2-3-4-5-6-7-11-14-23(37)34-21(26(40)20-12-9-8-10-13-20)19-45-31(44)33-18-25(39)32-17-22-27(41)28(42)29(46-22)36-16-15-24(38)35-30(36)43/h8-10,12-13,15-16,21-22,26-29,40-42H,2-7,11,14,17-19H2,1H3,(H,32,39)(H,33,44)(H,34,37)(H,35,38,43)/t21?,22-,26?,27-,28-,29-/m1/s1 |
InChI Key |
BGHIQDBPGOFVES-KPVDWXPUSA-N |
SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
Isomeric SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
Synonyms |
5'-((N-(2-decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine PP 36 PP-36 PP36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


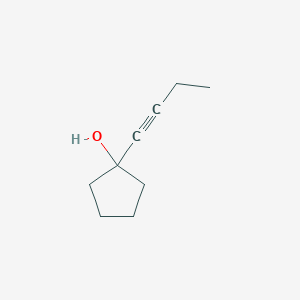
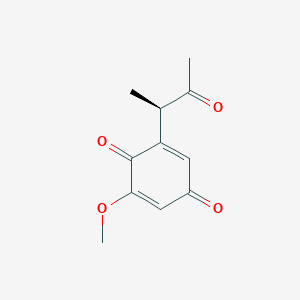
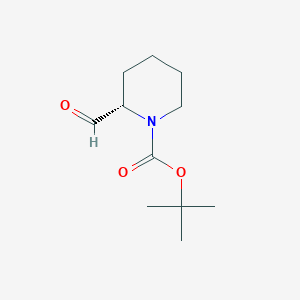
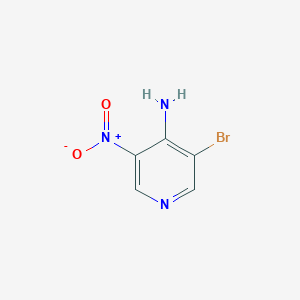
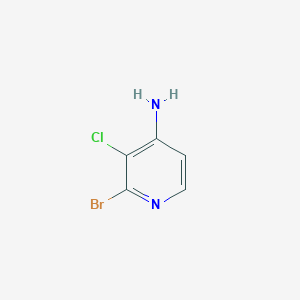

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
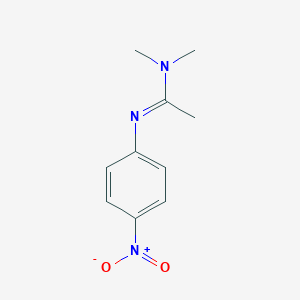
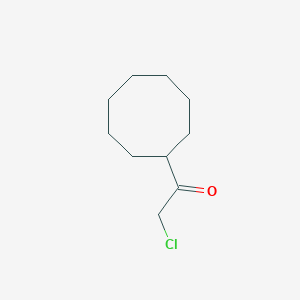
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
